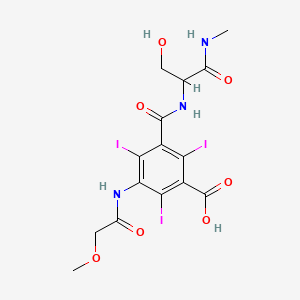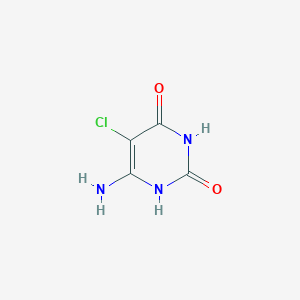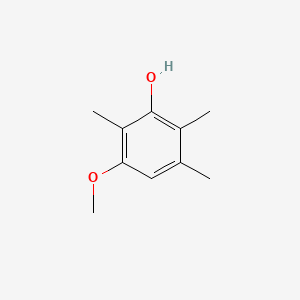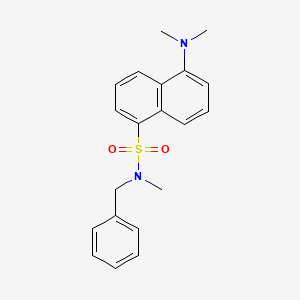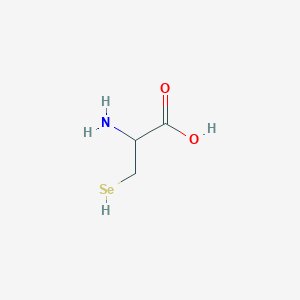
2,4-Dimethyl-1-heptanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-1-heptanol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by the presence of two methyl groups attached to the second and fourth carbon atoms of a heptane chain, with a hydroxyl group (-OH) attached to the first carbon atom. This compound is known for its use in various chemical and industrial applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-1-heptanol can be synthesized through several methods. One common approach involves the reduction of 2,4-dimethylheptan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2,4-dimethylheptanal. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures and pressures to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethyl-1-heptanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-dimethylheptan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 2,4-dimethylheptane using strong reducing agents.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions
Major Products Formed:
Oxidation: 2,4-Dimethylheptan-1-one.
Reduction: 2,4-Dimethylheptane.
Substitution: 2,4-Dimethylheptyl halides
Aplicaciones Científicas De Investigación
2,4-Dimethyl-1-heptanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions involving alcohols.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and biologically active molecules.
Industry: this compound is employed in the production of fragrances, flavors, and as a solvent in the formulation of coatings and adhesives .
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-1-heptanol involves its interaction with specific molecular targets, primarily enzymes and receptors. As an alcohol, it can undergo enzymatic oxidation to form aldehydes and ketones, which then participate in various biochemical pathways. The hydroxyl group of the compound can form hydrogen bonds with active sites of enzymes, influencing their activity and function .
Comparación Con Compuestos Similares
2,6-Dimethylheptan-1-ol: Similar in structure but with methyl groups at the second and sixth positions.
2,4-Dimethylheptane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,4-Dimethylheptan-1-one: An oxidized form of 2,4-Dimethyl-1-heptanol with a carbonyl group instead of a hydroxyl group .
Uniqueness: this compound is unique due to its specific placement of methyl groups and the hydroxyl group, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in synthetic organic chemistry and industrial applications .
Propiedades
Fórmula molecular |
C9H20O |
|---|---|
Peso molecular |
144.25 g/mol |
Nombre IUPAC |
2,4-dimethylheptan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3 |
Clave InChI |
HVRFWRROUIDGQO-UHFFFAOYSA-N |
SMILES |
CCCC(C)CC(C)CO |
SMILES canónico |
CCCC(C)CC(C)CO |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









